molecular formula C19H26N6O5 B2991223 ethyl 2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 938882-49-6

ethyl 2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No. B2991223
M. Wt: 418.454
InChI Key: ZZFRYGCHULMVRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or solvents used.



Molecular Structure Analysis

This would involve a detailed examination of the compound’s molecular structure, including its atomic composition, bond lengths and angles, and any functional groups present.



Chemical Reactions Analysis

This would involve a detailed examination of the chemical reactions the compound can undergo, including its reactivity, stability, and the products it can form.



Physical And Chemical Properties Analysis

This would involve a detailed examination of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, and spectral data.


Scientific Research Applications

Chemical Synthesis and Antitumor Activity

The compound has been utilized in chemical syntheses aimed at developing new molecules with potential antitumor activities. For example, ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, a compound with a similar structural motif, was used to synthesize derivatives incorporating thiophene, pyrazole, and coumarin moieties. These derivatives exhibited significant antitumor activities against various cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, highlighting the importance of such structures in medicinal chemistry research (Mohareb & Gamaan, 2018).

Catalysis in Organic Synthesis

Another study demonstrated the use of related compounds in catalyzing the synthesis of polyhydroquinoline derivatives, showcasing the utility of ethyl 2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate and its analogs in facilitating organic reactions. The research emphasized clean and simple methodologies, providing products in high yield over a short reaction time, which is critical for developing efficient and sustainable chemical processes (Khaligh, 2014).

Antimicrobial Activity

Compounds derived from ethyl 2-(1H-imidazol-1-yl)acetate, a structurally related molecule, were synthesized and evaluated for their antibacterial activities against common pathogens. This research contributes to the ongoing search for new antimicrobial agents capable of combating resistant bacterial strains, underscoring the potential of ethyl 2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate in contributing to this field (Al-badrany, Mohammed, & Alasadi, 2019).

Safety And Hazards

This would involve a detailed examination of the compound’s safety profile, including its toxicity, potential health effects, and any precautions that should be taken when handling it.


Future Directions

This would involve a discussion of potential areas for future research, such as new synthetic methods, potential applications, or further studies into its mechanism of action.


properties

IUPAC Name

ethyl 2-[4,7-dimethyl-6-(2-morpholin-4-ylethyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O5/c1-4-30-14(26)12-25-17(27)15-16(21(3)19(25)28)20-18-23(13(2)11-24(15)18)6-5-22-7-9-29-10-8-22/h11H,4-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFRYGCHULMVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3CCN4CCOCC4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

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